REACTION_CXSMILES
|
CO[CH:3]([O:6][CH3:7])[O:4]C.[O:8]=[C:9]1[CH2:13][CH2:12][CH:11](C(O)=O)[CH2:10]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.COC=O.C[O-].[Na+]>CO>[CH3:7][O:6][C:3]([CH:11]1[CH2:12][CH2:13][C:9](=[O:8])[CH2:10]1)=[O:4] |f:2.3,5.6|
|
Name
|
|
Quantity
|
318.36 g
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
128.2 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)C(=O)O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methylate
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated and during 25 minutes
|
Duration
|
25 min
|
Type
|
DISTILLATION
|
Details
|
is distilled off (about 185 g of distillate)
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
methanol is distilled off
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
by adding 230 ml of methylene chloride and 200 ml of water
|
Type
|
ADDITION
|
Details
|
By adding 5% sulfuric acid the mixture
|
Type
|
STIRRING
|
Details
|
stirred at 10° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The methylene chloride phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted again with 100 ml of methylene chloride
|
Type
|
STIRRING
|
Details
|
The combined organic phases are stirred with 50 ml of water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in vacuo
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1CC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[CH:3]([O:6][CH3:7])[O:4]C.[O:8]=[C:9]1[CH2:13][CH2:12][CH:11](C(O)=O)[CH2:10]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.COC=O.C[O-].[Na+]>CO>[CH3:7][O:6][C:3]([CH:11]1[CH2:12][CH2:13][C:9](=[O:8])[CH2:10]1)=[O:4] |f:2.3,5.6|
|
Name
|
|
Quantity
|
318.36 g
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
128.2 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)C(=O)O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methylate
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated and during 25 minutes
|
Duration
|
25 min
|
Type
|
DISTILLATION
|
Details
|
is distilled off (about 185 g of distillate)
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
methanol is distilled off
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
by adding 230 ml of methylene chloride and 200 ml of water
|
Type
|
ADDITION
|
Details
|
By adding 5% sulfuric acid the mixture
|
Type
|
STIRRING
|
Details
|
stirred at 10° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The methylene chloride phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted again with 100 ml of methylene chloride
|
Type
|
STIRRING
|
Details
|
The combined organic phases are stirred with 50 ml of water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in vacuo
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1CC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |